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molecular formula C32H24F3N3 B8319432 1H-Indole-7-methanamine, N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-

1H-Indole-7-methanamine, N-[3-[3-(phenylmethyl)-8-(trifluoromethyl)-4-quinolinyl]phenyl]-

Cat. No. B8319432
M. Wt: 507.5 g/mol
InChI Key: RLNNMCHGUCZOSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576215B2

Procedure details

The title compound was prepared from {3-[3-benzyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amine and 7-formylindole to the procedure of step 1, Example 66. MS (ES) m/z 506.2.
Name
{3-[3-benzyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[C:18]1[CH:19]=[C:20]([NH2:24])[CH:21]=[CH:22][CH:23]=1)=[CH:15][CH:14]=[CH:13][C:12]=2[C:25]([F:28])([F:27])[F:26])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH:29]([C:31]1[CH:32]=[CH:33][CH:34]=[C:35]2[C:39]=1[NH:38][CH:37]=[CH:36]2)=O>>[CH2:1]([C:8]1[CH:9]=[N:10][C:11]2[C:16]([C:17]=1[C:18]1[CH:19]=[C:20]([NH:24][CH2:29][C:31]3[CH:32]=[CH:33][CH:34]=[C:35]4[C:39]=3[NH:38][CH:37]=[CH:36]4)[CH:21]=[CH:22][CH:23]=1)=[CH:15][CH:14]=[CH:13][C:12]=2[C:25]([F:28])([F:26])[F:27])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
{3-[3-benzyl-8-(trifluoromethyl)quinolin-4-yl]phenyl}amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1C=NC2=C(C=CC=C2C1C=1C=C(C=CC1)N)C(F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=1C=CC=C2C=CNC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1C=NC2=C(C=CC=C2C1C=1C=C(C=CC1)NCC=1C=CC=C2C=CNC12)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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